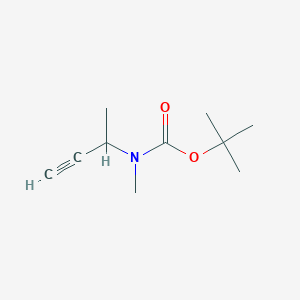
tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate is a chemical compound with the molecular formula C9H15NO2. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method is the reaction of tert-butyl carbamate with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(but-3-yn-2-yl)carbamate
- tert-Butyl N-(but-3-yn-2-yl)-N-ethylcarbamate
Uniqueness
Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate is unique due to its specific structure, which includes a tert-butyl group, an alkyne group, and a carbamate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
Tert-butyl N-(but-3-yn-2-yl)-N-methylcarbamate is a compound with notable potential in medicinal chemistry due to its structural features and biological activity. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C10H19NO2 with a molecular weight of approximately 185.27 g/mol. The compound features a tert-butyl group, a but-3-yn-2-yl moiety, and a carbamate functional group, which collectively contribute to its biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Analogous compounds have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation markers in vitro.
Table 1: Biological Activities of Related Compounds
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing tert-butyl carbamate and butynol derivatives in the presence of a suitable catalyst.
- Microwave-Assisted Synthesis : This method enhances reaction yields and reduces reaction times significantly.
Table 2: Synthesis Techniques
| Method | Description | Advantages |
|---|---|---|
| Traditional Synthesis | Standard chemical reactions without special conditions | Established protocols |
| Microwave-Assisted Synthesis | Rapid heating to drive reactions | Higher yields, shorter times |
Study 1: Anticancer Activity
A study investigated the anticancer effects of a related compound, showing significant inhibition of cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of similar carbamates. The results indicated that these compounds could downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-but-3-yn-2-yl-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO2/c1-7-8(2)11(6)9(12)13-10(3,4)5/h1,8H,2-6H3 |
InChI Key |
GOPJCENSQSILMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















